1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid
Overview
Description
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a thieno[2,3-c]pyrrole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrrole derivative with an oxidizing agent to introduce the 1,1-dioxo functionality .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid involves its interaction with various molecular targets. The exact pathways and targets depend on the specific application and the functional groups present on the molecule. Generally, the compound can interact with enzymes, receptors, and other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide: This compound has a similar core structure but includes a sulfonamide group.
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carbaldehyde: This compound features an aldehyde group instead of a carboxylic acid.
Uniqueness
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)6-4-1-2-13(11,12)5(4)3-8-6/h3,8H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBXJUHEGOXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CNC(=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.